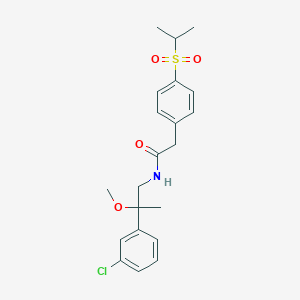
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H26ClNO4S and its molecular weight is 423.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H20ClNO3S
- Molecular Weight : 353.87 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 353.87 g/mol |
| LogP (octanol-water partition coefficient) | 3.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of halogenated groups, such as chlorine, enhances lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. The positioning and type of substituents on the phenyl rings significantly influence the compound's activity. For instance, the study highlighted that compounds with a para-substituted phenyl group exhibited higher antimicrobial activity due to optimal interactions with microbial targets .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial potential of newly synthesized N-substituted phenyl compounds.
- Methodology : Quantitative structure-activity relationship (QSAR) models were employed alongside standard antimicrobial testing against various bacterial strains.
- Findings : Compounds with specific substituents showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains.
- QSAR Analysis :
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO4S/c1-15(2)28(25,26)19-10-8-16(9-11-19)12-20(24)23-14-21(3,27-4)17-6-5-7-18(22)13-17/h5-11,13,15H,12,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPTZQZNTZSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













